molecular formula C17H13NO2S B11359798 S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate

S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate

Cat. No.: B11359798
M. Wt: 295.4 g/mol
InChI Key: CIHVRZNOXILWSQ-UHFFFAOYSA-N
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Description

(4-METHYLPHENYL)SULFANYLMETHANONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYLPHENYL)SULFANYLMETHANONE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylphenyl thiol with 5-phenyl-1,2-oxazole-3-carboxylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-METHYLPHENYL)SULFANYLMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(4-METHYLPHENYL)SULFANYLMETHANONE has several applications in scientific research:

Mechanism of Action

The mechanism by which (4-METHYLPHENYL)SULFANYLMETHANONE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

(4-METHYLPHENYL)SULFANYLMETHANONE can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of (4-METHYLPHENYL)SULFANYLMETHANONE in terms of its chemical structure and reactivity.

Properties

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate

InChI

InChI=1S/C17H13NO2S/c1-12-7-9-14(10-8-12)21-17(19)15-11-16(20-18-15)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

CIHVRZNOXILWSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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